GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a potent and highly selective inhibitor of RIP2 kinase [, ]. This compound plays a crucial role in scientific research as a valuable tool for studying the biological functions of RIP2 kinase and its involvement in various inflammatory and autoimmune diseases [, ].
GSK583 is a selective inhibitor of Receptor Interacting Protein Kinase 2, commonly referred to as RIPK2. This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases, particularly those involving the immune system. GSK583 demonstrates high potency and selectivity, making it a promising candidate for further development in pharmacological contexts.
The synthesis of GSK583 involves several key steps that utilize advanced organic chemistry techniques. The compound is derived from a quinoline scaffold, which has been modified to enhance its inhibitory properties against RIPK2.
The molecular structure of GSK583 can be described as follows:
Crystallographic studies have provided insights into the binding conformation of GSK583 within the active site of RIPK2, revealing important interactions that stabilize the inhibitor in place .
GSK583 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The specific reaction mechanisms involved in these processes are complex and require further investigation through pharmacological studies .
GSK583 exerts its effects primarily through inhibition of RIPK2 kinase activity. This process involves several key steps:
GSK583 displays several important physical and chemical properties:
Pharmacokinetic studies have demonstrated that GSK583 maintains effective plasma concentrations over time, supporting its potential use in therapeutic applications .
GSK583 has significant scientific uses primarily in the field of pharmacology and drug development:
Current research continues to evaluate its efficacy in clinical trials aimed at conditions such as inflammatory bowel disease and other autoimmune disorders .
Receptor-interacting protein kinase 2 (RIP2/RIPK2) serves as a pivotal signaling hub for nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1/NOD2), which are cytosolic pattern recognition receptors that detect bacterial peptidoglycan fragments (iE-DAP and MDP, respectively). Upon activation, RIP2 undergoes K63-linked polyubiquitination by E3 ligases like XIAP, facilitating the recruitment of linear ubiquitin chain assembly complex (LUBAC) and subsequent activation of NF-κB and MAPK pathways. This drives transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and chemokines [2] [3] [10].
Genetic dysregulation of this pathway underlies multiple pathologies:
Table 1: RIP2 Kinase in Human Diseases
Disease Category | Specific Pathologies | Molecular Mechanism |
---|---|---|
Autoimmune | Crohn’s disease | NOD2 loss-of-function → impaired mucosal defense |
Autoinflammatory | Blau syndrome | NOD2 gain-of-function → constitutive NF-κB activation |
Inflammatory | Rheumatoid arthritis, Asthma | WT RIP2 hyperactivation → TNF-α/IL-6 overproduction |
Oncologic | Triple-negative breast cancer | RIP2 amplification → NF-κB/JNK-driven metastasis [4] |
GSK583 (6-[(1,1-Dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine; CAS 1346547-00-9) was developed through structure-activity relationship (SAR) optimization of quinoline-based scaffolds. It inhibits RIP2 by competitively binding its ATP pocket (type I binding), achieving an IC₅₀ of 5 nM against human RIP2 kinase and 8 nM in MDP-stimulated TNF-α production in human monocytes [1] [7]. Key properties include:
Table 2: Biochemical and Cellular Profile of GSK583
Parameter | Value | Assay System |
---|---|---|
RIP2 kinase IC₅₀ | 5 nM | Fluorescence polarization binding |
RIP3 kinase IC₅₀ | 16 nM | Competitive binding assay |
TNF-α inhibition (monocytes) | 8 nM | MDP-stimulated immunoassay |
Whole blood IL-6 inhibition | 237 nM | Human whole blood model [1] |
Solubility | 100 mg/mL in DMSO | Chemical stability assay |
Molecular Weight | 398.45 g/mol | HPLC-validated [7] |
Inflammatory Diseases
GSK583 validates RIP2 as a druggable target for NOD-driven pathologies:
Oncogenic Pathways
RIP2 is overexpressed in several malignancies, driving progression via:
Table 3: Therapeutic Applications of RIP2 Inhibition via GSK583
Disease Model | GSK583 Effect | Mechanistic Insight |
---|---|---|
Mouse ileitis | ↓ Neutrophil infiltration, ↓ KC levels | Blocks MDP-induced RIP2 ubiquitination [1] |
TNBC xenografts | Suppresses tumor proliferation and invasion | Inhibits NF-κB/JNK axis [4] |
Colitis-associated CRC | Attenuates IL-6/IL-8/VEGF production | Disrupts miR-146a-regulated IL-17 signaling [4] |
Ovarian cancer | Reverses paclitaxel resistance | Modulates tumor-associated immune infiltration |
GSK583’s limitations (hERG inhibition, CYP3A4 interactions) spurred second-generation inhibitors, yet it remains a benchmark tool for dissecting RIP2’s role in disease [5] [9]. Ongoing research explores RIP2’s function in tumor microenvironments and its crosstalk with necroptosis pathways, positioning GSK583 as a prototype for novel therapeutics targeting immuno-oncology and chronic inflammation [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7